molecular formula C17H24O3 B3023283 4'-n-Butyl-3-(1,3-dioxan-2-yl)propiophenone CAS No. 898787-13-8

4'-n-Butyl-3-(1,3-dioxan-2-yl)propiophenone

Cat. No.: B3023283
CAS No.: 898787-13-8
M. Wt: 276.4 g/mol
InChI Key: NYVBSFPANYZIAD-UHFFFAOYSA-N
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Description

4’-n-Butyl-3-(1,3-dioxan-2-yl)propiophenone is an organic compound with the molecular formula C17H24O3 and a molecular weight of 276.37 g/mol . This compound is characterized by the presence of a butyl group, a dioxane ring, and a propiophenone moiety, making it a unique structure in organic chemistry.

Properties

IUPAC Name

1-(4-butylphenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-2-3-5-14-6-8-15(9-7-14)16(18)10-11-17-19-12-4-13-20-17/h6-9,17H,2-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVBSFPANYZIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)CCC2OCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645976
Record name 1-(4-Butylphenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898787-13-8
Record name 1-(4-Butylphenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4’-n-Butyl-3-(1,3-dioxan-2-yl)propiophenone typically involves the reaction of 4’-n-butylpropiophenone with 1,3-dioxane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4’-n-Butyl-3-(1,3-dioxan-2-yl)propiophenone can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4’-n-Butyl-3-(1,3-dioxan-2-yl)propiophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-n-Butyl-3-(1,3-dioxan-2-yl)propiophenone involves its interaction with specific molecular targets. The dioxane ring and the propiophenone moiety can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 4’-n-Butyl-3-(1,3-dioxan-2-yl)propiophenone include:

The uniqueness of 4’-n-Butyl-3-(1,3-dioxan-2-yl)propiophenone lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.

Biological Activity

4'-n-Butyl-3-(1,3-dioxan-2-yl)propiophenone is a compound of interest due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a propiophenone moiety linked to a 1,3-dioxane ring. The presence of the dioxane structure enhances solubility and stability, which are critical for its biological interactions.

Biological Activity

Research indicates that compounds with dioxane structures often exhibit significant biological activities, including:

  • Antimicrobial Effects : Preliminary studies suggest that 4'-n-butyl derivatives may inhibit the growth of various microbial strains.
  • Anticancer Potential : Some derivatives have shown promise in modulating pathways involved in cancer cell proliferation and apoptosis.

The mechanism of action for this compound likely involves interactions with specific enzymes and receptors. These interactions can modulate various biological processes, including:

  • Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit metabolic enzymes, affecting cellular metabolism.
  • Receptor Modulation : The compound may interact with cell surface receptors, influencing signaling pathways that regulate cell growth and differentiation.

Case Studies

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range.
  • Cytotoxicity in Cancer Cells : In vitro assays revealed that the compound induced apoptosis in specific cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityUnique Features
4-(1,3-Dioxan-2-Yl)ButyrophenoneAnti-inflammatoryExhibits anti-inflammatory properties
2-(1,3-Dioxan-2-Yl)-4,5-diphenyl-1H-imidazolePotential ACAT inhibitorMay affect cholesterol metabolism
3',4'-Dichloro-3-(1,3-dioxan-2-YL)propiophenoneEnhanced stabilityHalogenated variant with improved reactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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